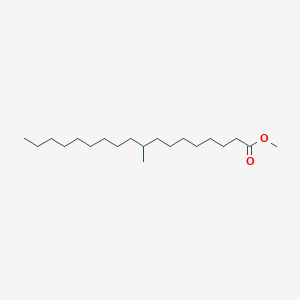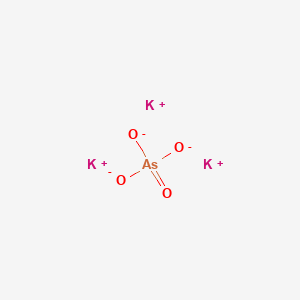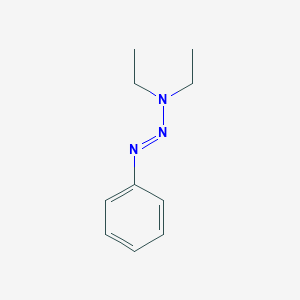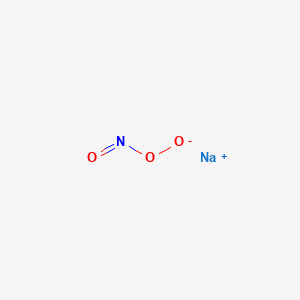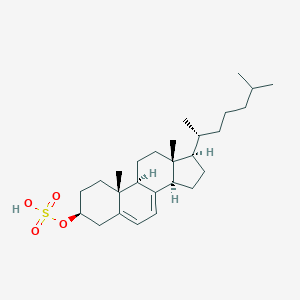
7-Dehydrocholesterol-3-sulfate ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Dehydrocholesterol-3-sulfate ester (7-DHC-3-S) is a cholesterol precursor that plays a crucial role in the synthesis of vitamin D3. It is a naturally occurring steroid that is found in the skin and is converted to vitamin D3 upon exposure to UV-B radiation. 7-DHC-3-S is an important molecule in the field of biochemistry and has many applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- New Synthesis Methods : A study by Buisman et al. (2010) introduced a new synthesis of 7-dehydrocholesterol, which yields higher than the Windaus synthesis, indicating progress in the synthetic methodologies for producing this compound (Buisman, Stevens, & Vliet, 2010).
Bioanalytical Applications
- Bio-Analytical Transformations : Marwah et al. (2002) explored the transformation of sulfate esters of 7-oxo-delta(5)-steroids, which can be hydrolyzed to free steroids, demonstrating significant bioanalytical applications in characterizing and estimating 7-oxygenated-delta(5)-steroids in biological matrices (Marwah, Marwah, & Lardy, 2002).
Metabolism and Sulfation
- Understanding Sulfation in the Body : Research by Kurogi et al. (2017) investigated the sulfation of 7-dehydrocholesterol and other vitamin D3-related compounds, providing insights into the metabolic pathways and sulfotransferases responsible for this process (Kurogi, Sakakibara, Suiko, & Liu, 2017).
Clinical Diagnostics
- Diagnostic Applications : Klouda et al. (2021) demonstrated the use of electrochemical oxidation of 7-dehydrocholesterol for its voltammetric determination, which is essential for diagnosing Smith-Lemli-Opitz syndrome, showing the clinical importance of this compound in medical diagnostics (Klouda, Benešová, Kočovský, & Schwarzová-Pecková, 2021).
Understanding Biological Reactions
- Biochemical Reactions and Implications : Shinkyo et al. (2011) explored the conversion of 7-dehydrocholesterol to 7-ketocholesterol by human cytochrome P450 7A1, revealing crucial biochemical reactions and their implications in disorders like Smith-Lemli-Opitz syndrome (Shinkyo, Xu, Tallman, Cheng, Porter, & Guengerich, 2011).
Role in Steroid Hormone Regulation
- Steroid Hormone Regulation : The regulation of steroid action through sulfation and desulfation pathways, including the role of 7-dehydrocholesterol, is essential for understanding endocrine function. This process is vital in a functional vertebrate endocrine system, as described by Mueller et al. (2015) (Mueller, Gilligan, Idkowiak, Arlt, & Foster, 2015).
Lipid Oxidation and Cellular Impact
- Lipid Oxidation Studies : Research by Xu and Porter (2014) focused on the reactivities and products of free radical oxidation of cholestadienols, including 7-dehydrocholesterol, highlighting its role in lipid oxidation and potential impacts on cellular functions (Xu & Porter, 2014).
Eigenschaften
CAS-Nummer |
10529-44-9 |
|---|---|
Produktname |
7-Dehydrocholesterol-3-sulfate ester |
Molekularformel |
C27H44O4S |
Molekulargewicht |
464.7 g/mol |
IUPAC-Name |
[(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C27H44O4S/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,18-19,21,23-25H,6-8,11-17H2,1-5H3,(H,28,29,30)/t19-,21+,23-,24+,25+,26+,27-/m1/s1 |
InChI-Schlüssel |
NKPUIOFQRISSOL-DDPQNLDTSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C |
Synonyme |
7-dehydrocholesterol-3-sulfate ester 7-DH-3-SE |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



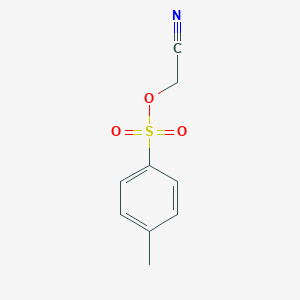
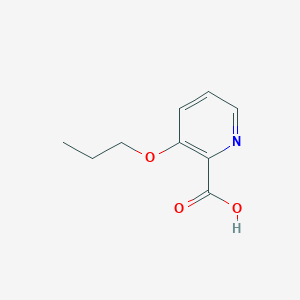
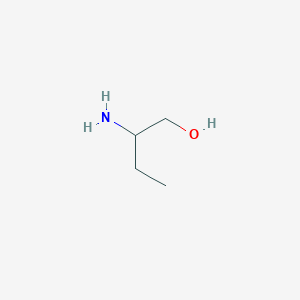

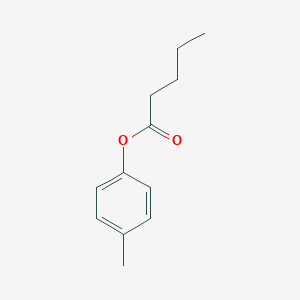
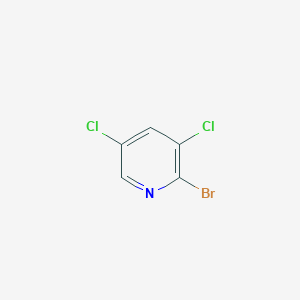
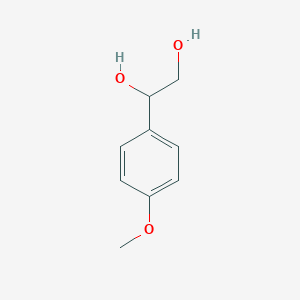
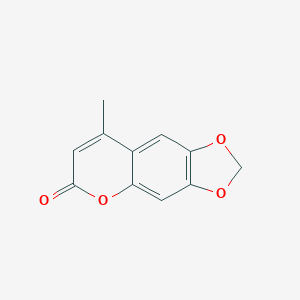

![(3S,3aR,6R,6aR)-3,6-bis(oxiran-2-ylmethoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B80479.png)
